![molecular formula C29H31N3O4 B14955961 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955961.png)
3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple methyl groups and a pyrazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazolyl and dihydropyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Similar in structure but lacks the pyrazolyl and dihydropyridine moieties.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares the dihydropyridine core but differs in substituents and overall structure.
Uniqueness
What sets 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3,5-dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a dihydropyridine core substituted with various functional groups. Its molecular formula is C23H30N2O4, and it exhibits significant lipophilicity due to the presence of multiple methyl and phenyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.19 to 2.78 µM, indicating potent activity compared to standard chemotherapeutic agents such as doxorubicin .
- Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells by increasing caspase-3/7 activity and arresting the cell cycle at the G1 phase . This suggests that it may act through pathways similar to those of established anticancer drugs.
Antioxidant Activity
The compound also demonstrated significant antioxidant activity. In vitro assays indicated that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using DPPH and ABTS assays, with results showing a strong correlation between concentration and radical scavenging ability.
Case Studies
- Study 1 : A study published in Molecular Pharmacology assessed the effects of this compound on human hepatocellular carcinoma cells. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Study 2 : Another investigation focused on its neuroprotective effects in models of neurodegenerative diseases. The compound was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential use in treating conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 0.19 | Induces apoptosis via caspase activation |
HCT-116 | 0.78 | G1 phase arrest | |
Antioxidant | - | - | Radical scavenging ability |
Neuroprotective | Neuronal Cells | - | Enhances survival under oxidative stress |
Properties
Molecular Formula |
C29H31N3O4 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H31N3O4/c1-16-13-17(2)23(18(3)14-16)27-22(15-32(31-27)21-11-9-8-10-12-21)26-24(28(33)35-6)19(4)30-20(5)25(26)29(34)36-7/h8-15,26,30H,1-7H3 |
InChI Key |
RSMREFBBHSRKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
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